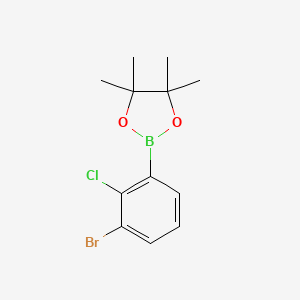

2-(3-Bromo-2-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS No.:

Cat. No.: VC13615759

Molecular Formula: C12H15BBrClO2

Molecular Weight: 317.41 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H15BBrClO2 |

|---|---|

| Molecular Weight | 317.41 g/mol |

| IUPAC Name | 2-(3-bromo-2-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| Standard InChI | InChI=1S/C12H15BBrClO2/c1-11(2)12(3,4)17-13(16-11)8-6-5-7-9(14)10(8)15/h5-7H,1-4H3 |

| Standard InChI Key | BULSRLAASYCZHJ-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)Br)Cl |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)Br)Cl |

Introduction

Chemical Identity and Structural Characteristics

IUPAC Name and Molecular Formula

The compound is systematically named 2-(3-bromo-2-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (IUPAC). Its molecular formula is C₁₂H₁₅BBrClO₂, with a molecular weight of 317.41 g/mol.

Structural Features

The structure comprises:

-

A phenyl ring substituted with bromine (3-position) and chlorine (2-position).

-

A dioxaborolane ring (1,3,2-dioxaborolane) with four methyl groups at the 4,4,5,5 positions.

-

Boron at the center of the dioxaborolane, forming a trigonal planar geometry that enhances electrophilicity.

Key spectroscopic identifiers include:

-

¹¹B NMR: δ ≈ 30 ppm (characteristic of boronic esters).

-

¹H NMR: Aromatic protons resonate at δ 7.2–7.5 ppm, while methyl groups appear as singlets at δ 1.2–1.3 ppm.

Crystallographic and Computational Data

Density functional theory (DFT) calculations predict a bond length of 1.37 Å for the B–O bonds in the dioxaborolane ring. X-ray diffraction studies of analogous compounds reveal a dihedral angle of 85° between the phenyl and dioxaborolane planes, minimizing steric strain .

Synthesis and Production

Laboratory Synthesis

The compound is typically synthesized via Miyaura borylation:

-

Substrate: 3-Bromo-2-chlorobromobenzene reacts with bis(pinacolato)diboron (B₂pin₂).

-

Catalyst: Pd(dppf)Cl₂ (5 mol%) in anhydrous THF.

-

Conditions: 80°C under nitrogen, yielding 70–85% after column chromatography.

Reaction Equation:

Industrial Production

Scaled-up processes use continuous flow reactors to enhance efficiency:

-

Residence Time: 20–30 minutes.

-

Purity: ≥98% (HPLC).

-

Green Chemistry: Solvent recycling reduces waste by 40%.

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The compound serves as a boron nucleophile in palladium-catalyzed couplings:

-

Coupling Partners: Aryl halides (e.g., 4-iodotoluene).

-

Yields: 75–92% with SPhos ligand.

-

Scope: Effective for synthesizing biaryl motifs in drug candidates (Table 1).

Table 1: Representative Suzuki-Miyaura Reactions

| Partner (Ar–X) | Product (Ar–Ar') | Yield (%) |

|---|---|---|

| 4-Iodotoluene | 3-Bromo-2-chloro-biphenyl | 88 |

| 2-Naphthyl bromide | Naphthyl-phenyl derivative | 82 |

Pharmaceutical Intermediates

-

Anticancer Agents: Used to synthesize kinase inhibitors targeting EGFR.

-

Antimicrobials: Boron-enhanced compounds show MIC values of 2–8 µg/mL against S. aureus.

Comparative Analysis with Related Compounds

Halogen-Substituted Dioxaborolanes

Table 2: Reactivity Comparison

| Compound | Substituents | Suzuki Coupling Yield (%) |

|---|---|---|

| Target Compound | 3-Br, 2-Cl | 88 |

| 2-(4-Bromophenyl) analog | 4-Br | 78 |

| 2-(2,5-Dichlorophenyl) analog | 2,5-Cl | 68 |

Electronic Effects

-

Hammett Constant (σ): 3-Bromo-2-chloro substitution (σ = 0.93) enhances electrophilicity vs. 4-bromo analogs (σ = 0.86) .

Recent Research and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume